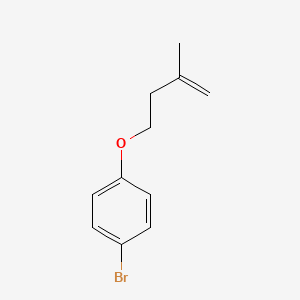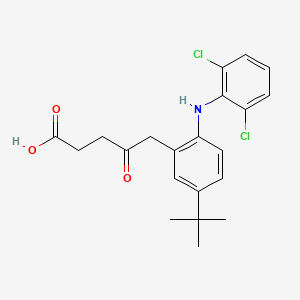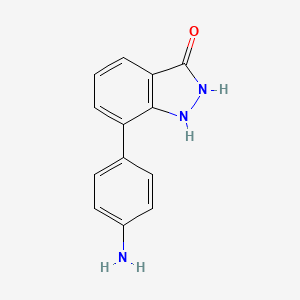![molecular formula C15H13ClN4O2 B13866076 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyrimidine and furan rings with additional substituents, including a chlorine atom, a morpholine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors such as 2-chloro-3-formylpyridine.
Substitution Reactions: The chlorine atom and morpholine ring can be introduced through nucleophilic substitution reactions using reagents like morpholine and thionyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Morpholine, thionyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cancer-related pathways.
Biological Studies: It is used in studies exploring its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core and are known for their kinase inhibitory activities.
Pyrrolo[2,3-d]pyrimidine Derivatives:
Thieno[3,2-d]pyrimidine Derivatives: These compounds are evaluated as inhibitors of PI3 kinase and have shown promise in cancer treatment.
Uniqueness
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is unique due to its specific combination of structural features, including the furan ring and the morpholine substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H13ClN4O2 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
2-chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN4O2/c16-15-18-11-8-12(10-2-1-3-17-9-10)22-13(11)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2 |
Clave InChI |
DPOAWGWFDNWDNB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C2OC(=C3)C4=CN=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



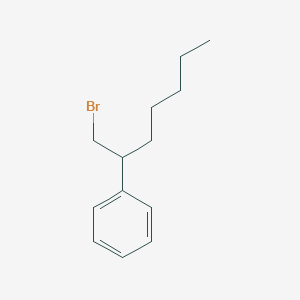
![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
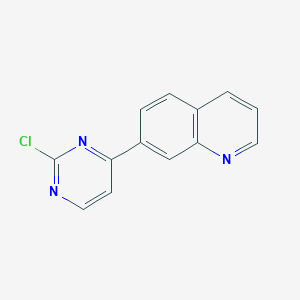
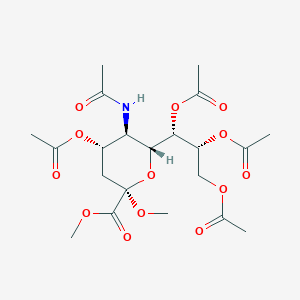
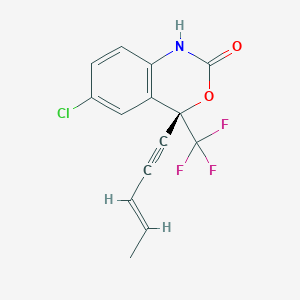
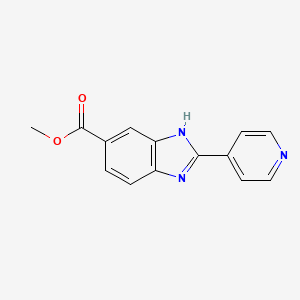
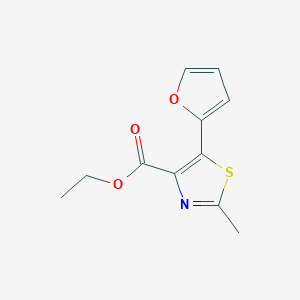
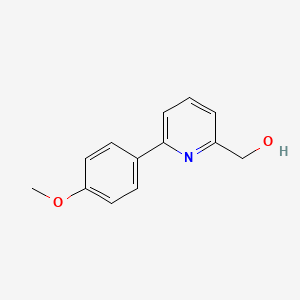
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
